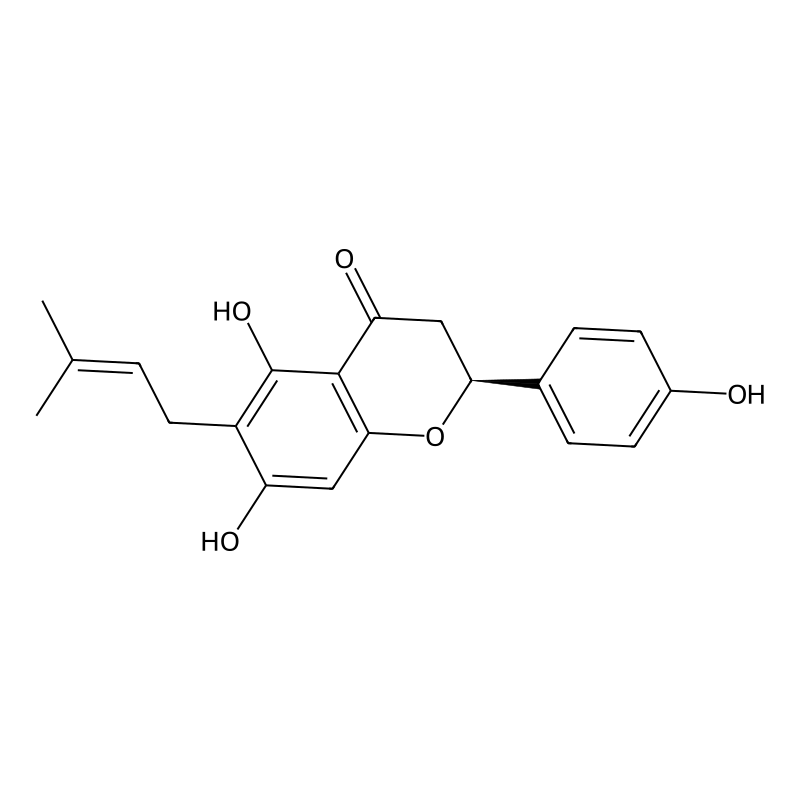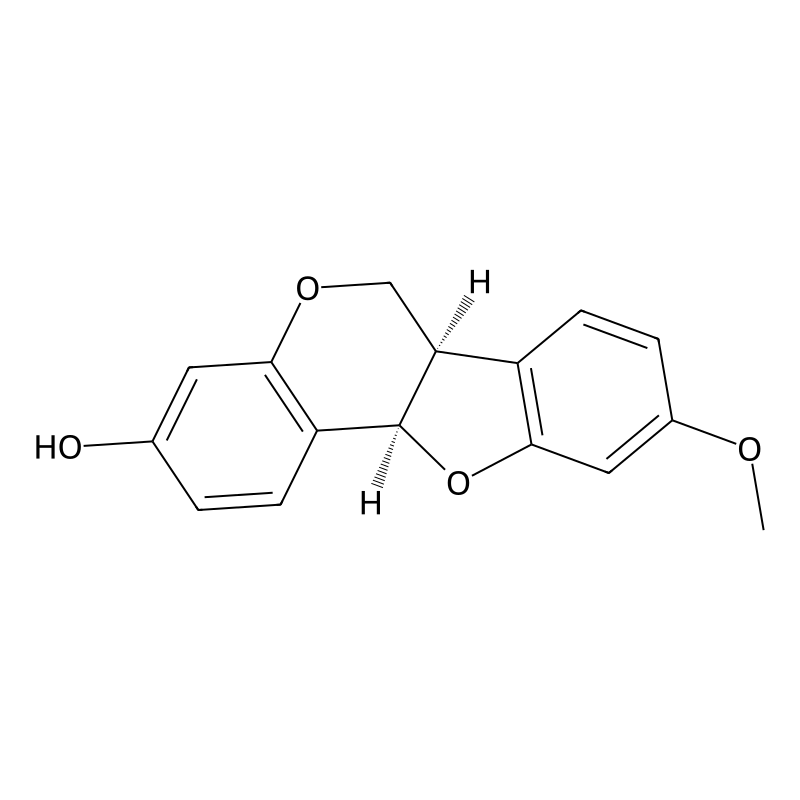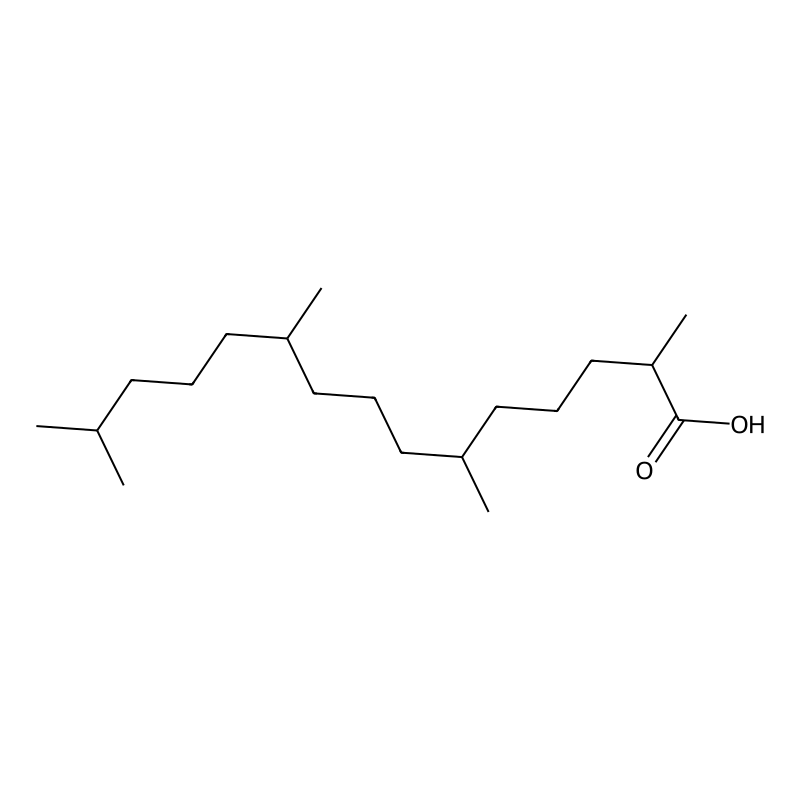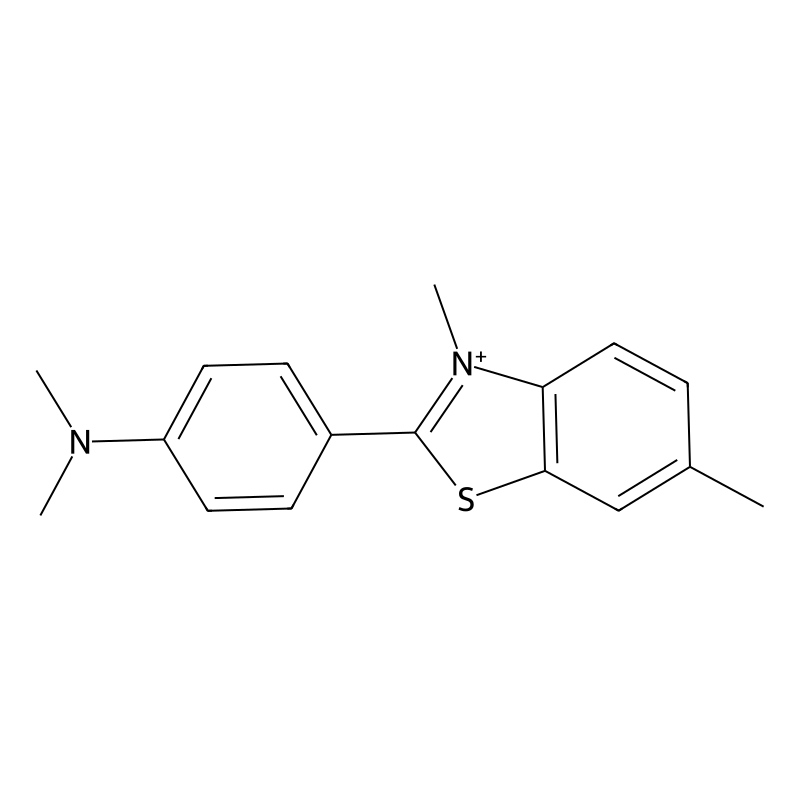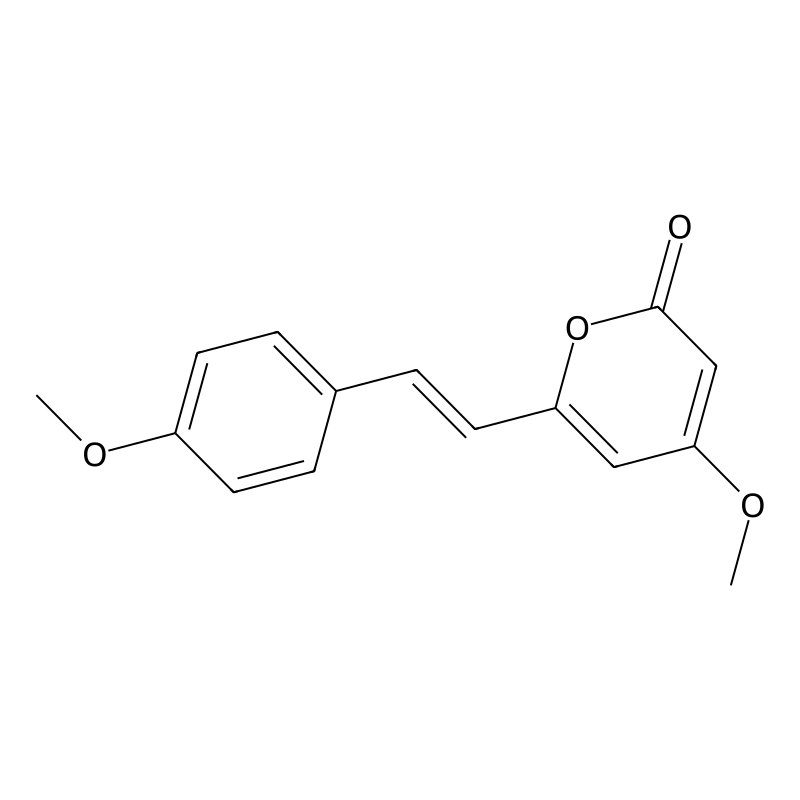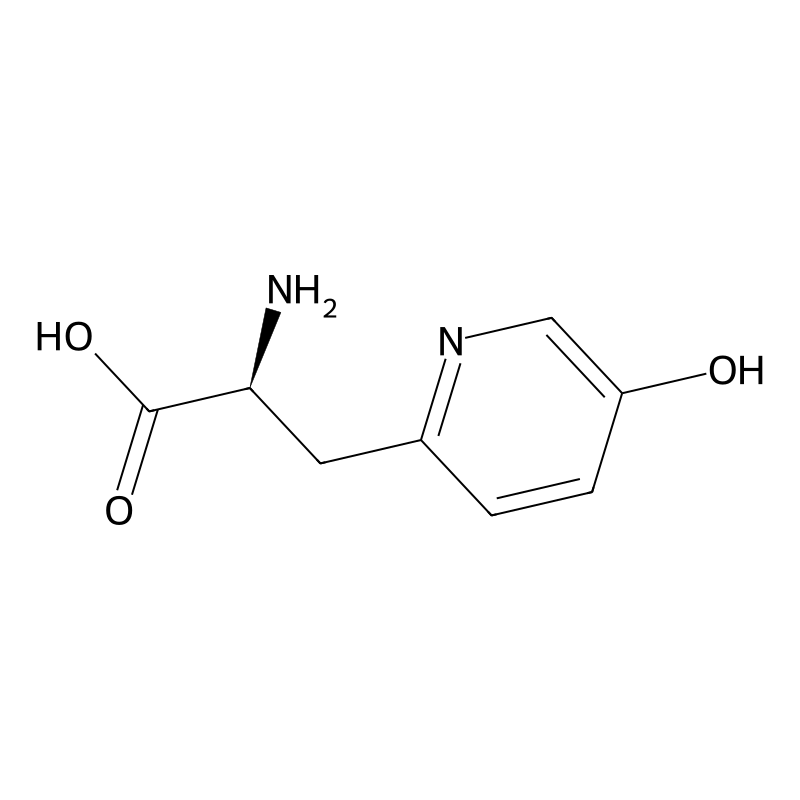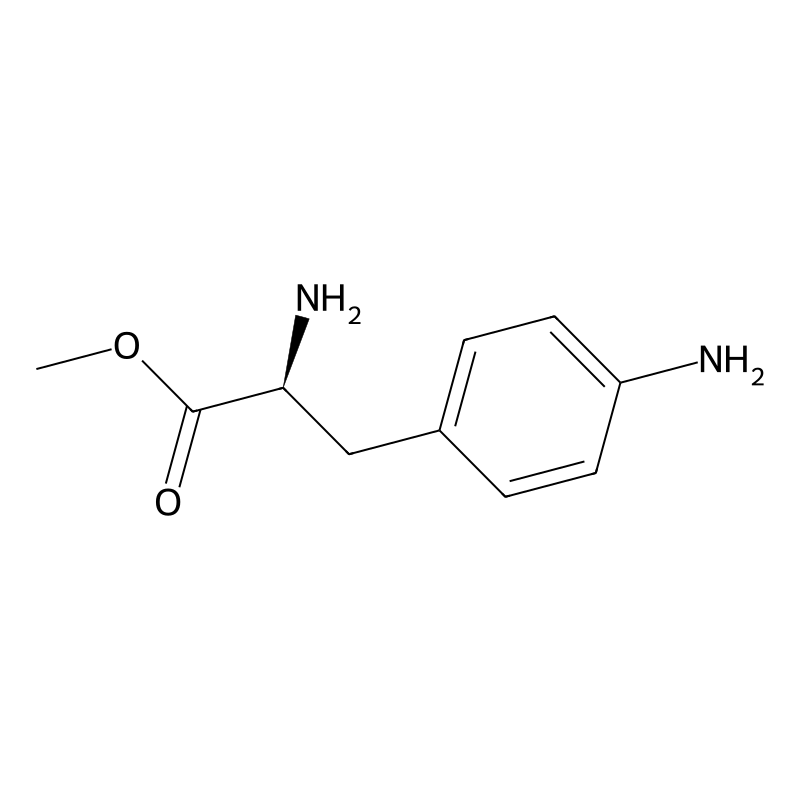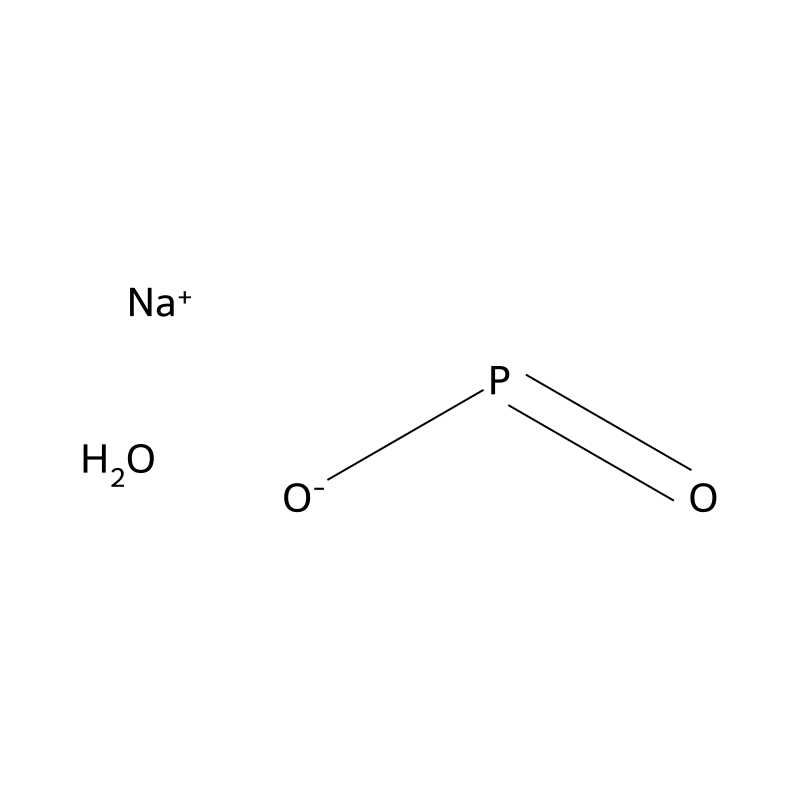Oxalic acid-d2
Catalog No.
S1493420
CAS No.
2065-73-8
M.F
C2H2O4
M. Wt
92.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
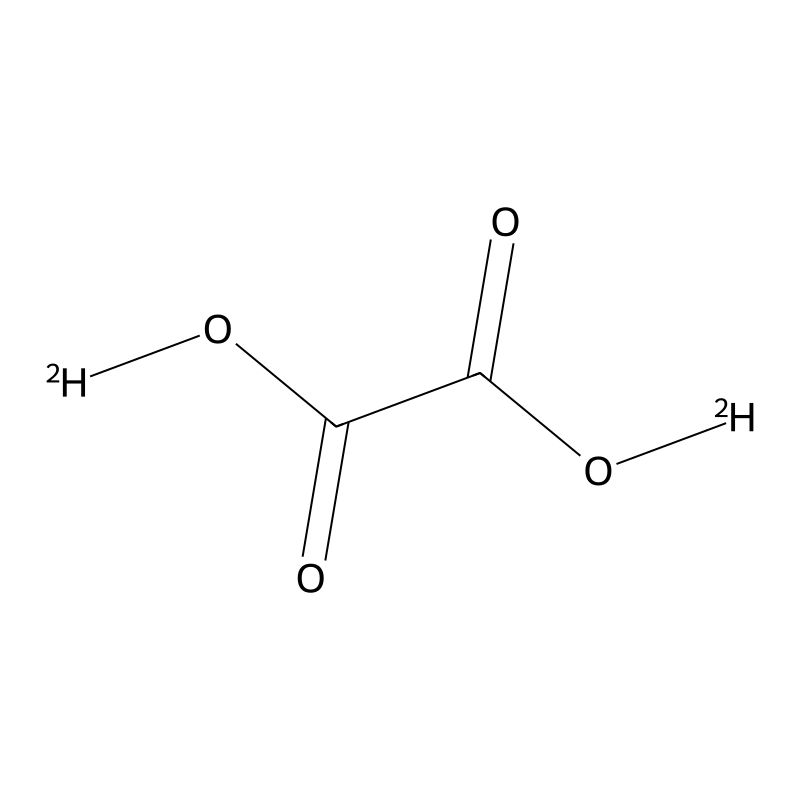
Content Navigation
CAS Number
2065-73-8
Product Name
Oxalic acid-d2
IUPAC Name
dideuterio oxalate
Molecular Formula
C2H2O4
Molecular Weight
92.05 g/mol
InChI
InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/i/hD2
InChI Key
MUBZPKHOEPUJKR-ZSJDYOACSA-N
SMILES
C(=O)(C(=O)O)O
Synonyms
Ethanedioic-d2 Acid; Aktisal-d2; Aquisal-d2; DeerClean-d2; NSC 132055-d2; NSC 151956-d2; NSC 62774-d2; NSC 76990-d2; Ultraplast Activate S 52-d2;
Canonical SMILES
C(=O)(C(=O)O)O
Isomeric SMILES
[2H]OC(=O)C(=O)O[2H]
Description
The exact mass of the compound Oxalic acid-d2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
Isotope Tracing:
- Metabolic studies: By incorporating deuterium into a molecule of interest, such as a drug candidate, researchers can track its metabolic pathway within an organism. The presence of deuterium alters the molecule's mass slightly, allowing scientists to distinguish it from its non-deuterated counterpart using techniques like mass spectrometry . This allows researchers to monitor the absorption, distribution, metabolism, and excretion (ADME) of the molecule, providing valuable insights into its potential therapeutic effects.
Kinetic Isotope Effect (KIE):
- Understanding reaction mechanisms: Deuterium substitution can introduce a kinetic isotope effect (KIE) in chemical reactions. KIE refers to the different rates at which a reaction occurs depending on the presence of isotopes. By studying the KIE, researchers can gain valuable information about the reaction mechanism, including the rate-determining step and the bond-breaking/bond-forming processes involved .
Material Science Applications:
- Polymer research: Deuterated polymers can exhibit different physical properties compared to their non-deuterated counterparts. This can be beneficial in studying polymer behavior, such as chain dynamics, self-assembly, and material stability. Additionally, deuteration can be used to selectively label specific parts of a polymer chain, enabling researchers to investigate their interactions and spatial arrangements .
XLogP3
-0.3
GHS Hazard Statements
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
Other CAS
2065-73-8
Wikipedia
Oxalic acid-d2
Dates
Modify: 2023-07-17
Explore Compound Types
Get ideal chemicals from 750K+ compounds
